E3 ligase Ligand 46
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H28N6O3S |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-azido-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H28N6O3S/c1-12(2)19(26-27-23)22(31)28-10-17(29)9-18(28)21(30)25-13(3)15-5-7-16(8-6-15)20-14(4)24-11-32-20/h5-8,11-13,17-19,29H,9-10H2,1-4H3,(H,25,30)/t13-,17+,18-,19-/m0/s1 |
InChI Key |
QRVDPQFFCZOUSI-PZGXJPJSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Discovery and Synthesis of E3 Ligase Ligand 46: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a surge in interest, with the discovery and development of novel E3 ligase ligands being a critical component of this advancement. This guide provides an in-depth technical overview of a significant molecule in this domain, referred to as "E3 ligase Ligand 46." This designation has been used in distinct research contexts to describe different molecules. This document will therefore present case studies on the prominent instances of "Ligand 46," detailing their discovery, synthesis, and key quantitative data.
Case Study 1: Covalent RNF4 Ligand CCW16 (46)
One of the molecules identified as "ligand 46" is CCW16, a covalent ligand for the E3 ligase RING Finger Protein 4 (RNF4). This ligand was instrumental in the development of a covalent Proteolysis Targeting Chimera (PROTAC) for the degradation of BRD4.[1][2]
Discovery and Mechanism of Action
The discovery of CCW16 (46) stemmed from a screen that identified a hit compound, TRH 1-23, which covalently binds to the zinc-coordinating cysteines C132 and C135 within the RNF4 RING domain.[3] This initial hit was optimized to yield the more potent ligand, CCW16, which exhibits an IC50 of 1.8 μM for RNF4.[1][2][3] The covalent binding mechanism of CCW16 is crucial as it allows for a durable engagement with the E3 ligase, a desirable feature for PROTACs. The covalent modification occurs at one of the two zinc-coordinated cysteines in the RING domain without disrupting the zinc-binding capability of RNF4.[1][2]
The development of a covalent PROTAC, CCW 28-3, for BRD4 degradation was demonstrated using this ligand.[1][2]
Quantitative Data
| Compound | Target | Metric | Value | Reference |
| CCW16 (46) | RNF4 | IC50 | 1.8 μM | [1][2] |
| CCW 28-3 | RNF4 | IC50 | 0.54 μM | [3] |
Experimental Protocols
Competitive Inhibition Assay for RNF4 Binding:
The binding affinity of CCW16 and its derivatives to RNF4 was determined using a competitive inhibition assay. A fluorescently labeled probe with known affinity for the RNF4 RING domain was incubated with the RNF4 protein. The displacement of this probe by increasing concentrations of the test compound (CCW16) was measured by monitoring the change in fluorescence polarization. The IC50 value was then calculated from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow
Figure 1: Workflow for the discovery of CCW16 and its use in a BRD4-targeting PROTAC.
Case Study 2: Potent E3 Ligase Inhibitor with Novel Binding Mode
Another instance of "Ligand 46" appears in the context of fragment-based approaches to discover new E3 ligase ligands.[4] This particular compound is a highly potent inhibitor with a Fluorescence Polarization (FP) Ki of 40 nM.[4]
Discovery and Novel Binding Mode
The discovery of this inhibitor was achieved through Structure-Based Drug Design (SBDD).[4] A key feature of this ligand is its distinct binding mode compared to previously reported inhibitors. The cyclopropyl (B3062369) moiety of the pyrazole (B372694) no longer occupies the P4 pocket of the Kelch domain. Instead, it exhibits a "flipped" binding mode where the phenyl substituent occupies a hydrophobic region of the P1 pocket.[4] This novel binding orientation provides a new avenue for exploring under-investigated regions of the Kelch domain for future drug design.[4]
Furthermore, this class of inhibitors demonstrated improved mouse microsomal stability compared to the parent inhibitor.[4]
Quantitative Data
| Compound | Target E3 Ligase Domain | Metric | Value | Reference |
| Inhibitor 46 | Kelch Domain | FP Ki | 40 nM | [4] |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay:
The binding affinity (Ki) of inhibitor 46 was determined using a fluorescence polarization-based competitive binding assay. A fluorescently labeled tracer molecule that binds to the Kelch domain of the E3 ligase was used. The assay measures the change in polarization of the tracer's fluorescence upon binding to the larger protein. Increasing concentrations of the unlabeled inhibitor 46 compete with the tracer for binding to the Kelch domain, leading to a decrease in the fluorescence polarization signal. The Ki was then calculated from the IC50 value obtained from the dose-response curve.
Logical Relationship of Binding Mode
Figure 2: Comparison of binding modes for previous inhibitors and Inhibitor 46.
Case Study 3: Ligand for PROTAC SMARCA2/4 Degrader-36
A third molecule referred to as "this compound" is utilized in the synthesis of a PROTAC named SMARCA2/4 degrader-36 (HY-170347).[5] This ligand is commercially available and has a registered CAS number of 3033591-48-6.[5]
Synthesis and Application
While the initial search results do not provide a detailed synthesis protocol for this specific ligand, its primary application is explicitly stated as a building block for the synthesis of the aforementioned PROTAC degrader.[5] The development of PROTACs targeting SMARCA2 and SMARCA4, which are components of the SWI/SNF chromatin remodeling complex, is an active area of research in oncology.
A research article titled "Discovery of Potent, Highly Selective, and Efficacious SMARCA2 Degraders" is cited in relation to this compound, suggesting that the detailed discovery and synthesis information can be found within this publication.[5]
Experimental Workflow for PROTAC Synthesis
Figure 3: General workflow for the synthesis of PROTAC SMARCA2/4 degrader-36.
Conclusion
The designation "this compound" highlights the dynamic and fast-paced nature of research in targeted protein degradation. It underscores that a single identifier can refer to multiple, distinct chemical entities with unique properties and applications. This guide has provided a detailed technical overview of three such instances, presenting their discovery, mechanism of action, available quantitative data, and relevant experimental workflows. For researchers in this field, it is crucial to refer to the specific primary literature to fully understand the context and properties of any "Ligand 46" of interest. The continued exploration and characterization of novel E3 ligase ligands will undoubtedly pave the way for the next generation of protein-degrading therapeutics.
References
E3 Ligase Ligand 46: A Technical Guide to VHL Binding Affinity and Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of E3 ligase Ligand 46, focusing on its binding affinity to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and its role in modulating the hypoxia signaling pathway. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in targeted protein degradation and drug discovery.
Quantitative Binding Affinity of Ligand 46 to VHL
Ligand 46 is a potent small molecule inhibitor of the VHL E3 ligase. Its binding affinity has been quantitatively determined using biophysical assays, demonstrating a high degree of potency. The key binding parameter is summarized in the table below.
| Ligand | Binding Assay Type | Target Protein | Quantitative Metric | Value (nM) |
| Ligand 46 | Fluorescence Polarization (FP) | VHL | IC50 | 81 |
Table 1: Summary of Ligand 46 binding affinity to VHL. The IC50 value represents the concentration of the ligand required to inhibit 50% of the binding of a fluorescently labeled probe to VHL.[1]
Experimental Protocol: VHL Binding Assay
The determination of the binding affinity of Ligand 46 to VHL is crucial for its characterization. A commonly employed method is the Fluorescence Polarization (FP) competitive binding assay. Below is a representative protocol based on established methodologies for assessing VHL ligand binding.[1][2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Ligand 46) for the VHL:HIF-1α interaction.
Materials:
-
VHL Complex: Purified recombinant human VHL protein complex (containing Elongin B and Elongin C).
-
Fluorescent Probe: A fluorescently labeled peptide derived from the hypoxia-inducible factor 1-alpha (HIF-1α) that is known to bind to VHL (e.g., FAM-labeled HIF-1α peptide).
-
Test Compound: Ligand 46 or other inhibitors to be tested.
-
Assay Buffer: A suitable buffer for maintaining protein stability and interaction (e.g., phosphate-buffered saline with bovine serum albumin and a reducing agent).
-
Microplate: A low-binding, black, 384-well microplate suitable for fluorescence polarization measurements.
-
Microplate Reader: A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Dilute the VHL protein complex and the fluorescent probe to their optimal working concentrations in the assay buffer. These concentrations should be predetermined through optimization experiments.
-
-
Assay Setup:
-
Add a small volume of the diluted test compound to the wells of the microplate.
-
Include control wells:
-
Negative Control (No Inhibition): Wells containing only the VHL complex, fluorescent probe, and assay buffer with DMSO.
-
Positive Control (Maximum Inhibition): Wells containing the VHL complex, fluorescent probe, and a known saturating concentration of a potent VHL inhibitor.
-
Blank: Wells containing only the assay buffer and fluorescent probe (no VHL complex) to measure the polarization of the free probe.
-
-
Add the diluted VHL protein complex to all wells except the blank.
-
Add the diluted fluorescent probe to all wells.
-
-
Incubation:
-
Incubate the microplate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in milli-polarization units, mP) of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Normalize the data by setting the negative control as 0% inhibition and the positive control as 100% inhibition.
-
Plot the normalized data as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
VHL-HIF-1α Signaling Pathway and Modulation by Ligand 46
The von Hippel-Lindau protein is a critical component of the cellular oxygen-sensing pathway. Under normal oxygen conditions (normoxia), VHL acts as the substrate recognition component of an E3 ubiquitin ligase complex that targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation.[3][4][5] This keeps the levels of HIF-1α low.
When oxygen levels are low (hypoxia), HIF-1α is not recognized by VHL, leading to its stabilization and accumulation.[4] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.[3]
Ligand 46, as a VHL inhibitor, binds to VHL and prevents it from recognizing and binding to HIF-1α, even under normoxic conditions.[6] This mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α and the subsequent activation of its downstream target genes.[6][7]
Experimental Workflow: Assessing Cellular Activity of Ligand 46
To evaluate the cellular effects of Ligand 46, a common workflow involves treating cells with the compound and measuring the stabilization of HIF-1α.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are VHL inhibitors and how do they work? [synapse.patsnap.com]
The Pivotal Role of E3 Ligase Ligand 46 in PROTAC Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's own ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is the critical first step in this process, leading to the ubiquitination and subsequent degradation of the POI.[2]
This technical guide focuses on the core role of the E3 ligase ligand, exemplified here as Ligand 46 , in the formation and efficacy of PROTACs. The choice and design of this ligand are paramount as they dictate which of the over 600 known E3 ligases is recruited, thereby influencing the efficiency, selectivity, and overall success of the PROTAC.[3] We will delve into the quantitative data, experimental methodologies, and signaling pathways that underpin the function of E3 ligase ligands in PROTACs, using data from well-characterized PROTACs targeting the BRD4 protein as illustrative examples.
The Mechanism of Action: A Symphony of Induced Proximity
The fundamental role of Ligand 46 is to act as a molecular matchmaker, bringing an E3 ligase into close proximity with a target protein that it would not otherwise interact with. This induced proximity initiates a cascade of events that culminates in the degradation of the target protein.
Signaling Pathway of PROTAC-Mediated Protein Degradation
References
In-Depth Technical Guide: E3 Ligase Ligand 46 and the Potent SMARCA2/4 Degrader, HY-170347
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of E3 ligase Ligand 46 and its application in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the chromatin remodeling enzymes SMARCA2 and SMARCA4. The focus of this guide is the potent dual degrader, PROTAC SMARCA2/4 degrader-36 (HY-170347), which incorporates this compound.
Introduction to SMARCA2/4 Degradation
SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. In certain cancers, particularly those with mutations in one of these subunits, the cancer cells become dependent on the remaining paralog for survival. This creates a therapeutic vulnerability known as synthetic lethality. Targeting SMARCA2 for degradation in SMARCA4-mutant cancers is a promising therapeutic strategy. PROTACs are a novel class of drugs that induce the degradation of target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
This compound and PROTAC HY-170347
This compound (CAS No. 3033591-48-6) is a crucial component used in the synthesis of PROTAC SMARCA2/4 degrader-36 (also known as HY-170347 or Compound 29).[1][2] This PROTAC is a heterobifunctional molecule that consists of a ligand that binds to the SMARCA2/4 proteins, a linker, and this compound, which recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of SMARCA2 and SMARCA4.
Quantitative Data for PROTAC HY-170347
The efficacy of PROTAC HY-170347 has been demonstrated through its potent degradation of both SMARCA2 and SMARCA4. The following table summarizes the key quantitative data for this degrader.
| Compound ID | Target | DC50 (nM) | Cell Line | Reference |
| PROTAC SMARCA2/4 degrader-36 (HY-170347) | SMARCA2 | 0.22 | Not Specified | [2] |
| PROTAC SMARCA2/4 degrader-36 (HY-170347) | SMARCA4 | 0.85 | Not Specified | [2] |
DC50 : The concentration of the compound that results in 50% degradation of the target protein.
Mechanism of Action of PROTAC HY-170347
The mechanism of action for PROTAC HY-170347 follows the general principle of PROTAC-mediated protein degradation.
Caption: Mechanism of PROTAC HY-170347-mediated degradation of SMARCA2/4.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol outlines the general steps to assess the degradation of SMARCA2 and SMARCA4 after treatment with a PROTAC like HY-170347.
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of the PROTAC degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to ensure equal loading.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Conclusion
This compound is a key building block for the synthesis of potent SMARCA2/4 degraders. The resulting PROTAC, HY-170347, demonstrates nanomolar efficacy in degrading both SMARCA2 and SMARCA4. This makes it a valuable tool for studying the biological consequences of SMARCA2/4 degradation and a promising starting point for the development of therapeutics targeting SMARCA4-mutant cancers. Further research is warranted to fully elucidate the in vivo efficacy, safety profile, and pharmacokinetic properties of this and related compounds.
References
E3 ligase Ligand 46 as a VHL ligand for PROTACs
An In-depth Technical Guide to VHL Ligands for PROTACs with a Focus on Compounds Designated as "Ligand 46"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design. This guide provides a comprehensive technical overview of VHL ligands for PROTACs. While the specific designation "E3 ligase Ligand 46" does not refer to a single, universally recognized molecule, this document will explore various instances of "compound 46" from the scientific literature, highlighting their diverse applications and characteristics. Furthermore, this guide will detail the core principles of VHL-based PROTACs, including their mechanism of action, key quantitative data for representative ligands, and detailed experimental protocols.
Introduction to VHL-based PROTACs
The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells. E3 ubiquitin ligases are key players in this system, recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them. This polyubiquitination marks the protein for degradation by the 26S proteasome.[1][2][3]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][5] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination and subsequent degradation of the POI.
The VHL E3 ligase is a popular choice for PROTAC development due to its well-defined structure, the availability of high-affinity small-molecule ligands, and its broad tissue expression. VHL naturally recognizes hydroxylated proline residues on its primary substrate, the alpha subunit of hypoxia-inducible factor 1 (HIF-1α), targeting it for degradation under normoxic conditions. Small-molecule VHL ligands mimic this hydroxyproline (B1673980) motif to bind to the substrate recognition pocket of VHL.
The Ambiguity of "this compound"
A thorough review of the scientific literature reveals that "this compound" or "compound 46" is not a unique identifier for a specific VHL ligand. Instead, this designation has been used for various distinct chemical entities in different research contexts. This section summarizes these instances to provide clarity and a comprehensive overview.
Data Presentation: Summary of "Compound 46" in VHL-based PROTAC Literature
| Compound Designation | Target Protein(s) | Description | Key Quantitative Data | Source |
| Compound 46 | BCL-XL | A PROTAC BCL-XL degrader. | 1H NMR data provided. | Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity (PMC - NIH) |
| Compound 46 | BRD9 and BRD7 | A potent and selective dual degrader of BRD9 and BRD7. | Showed enhanced degradation of BRD9 compared to other compounds in RI-1 cells. | Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 (PMC - NIH) |
| Compound 46 | BRD4 | A VHL-recruiting PROTAC that did not act as a BRD4 degrader. | No significant degradation of BRD4 observed. | A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs (ACS Publications) |
| Inhibitor 46 | VHL | A VHL inhibitor with an ester group. | IC50 = 81 nM for VHL binding. Improved cell permeability compared to VH032. | Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders (PubMed Central) |
| Compound 46 (BSJ-4-116) | CDK12 | An isoform-selective CDK12 degrader. | Effectively and durably degrades CDK12 without affecting CDK13. | PROTACs improve selectivity for targeted proteins (ScienceOpen) |
| PROTAC SMARCA2 degrader-19 (Compound 46) | SMARCA2 | A PROTAC degrader for SMARCA2. | DC50 < 100 nM for SMARCA2 degradation in A549 and MV411 cells. | PROTAC SMARCA2 degrader | MedChemExpress |
| Compound 46 | HMG-CoA Reductase | An HMG-CoA Reductase degradation inducing compound. | Synthesis step described in a patent application. | US20230078961A1 - HMG-CoA Reductase Degradation Inducing Compound - Google Patents |
| Compound 46 | BromoTag-Brd2 | The most rapid and complete degrader of BromoTag-Brd2. | Completely degrades BromoTag-Brd2 within 6 hours. | Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins (ACS Publications) |
A Prototypical VHL Ligand: Structure and Properties
Due to the ambiguity of "Ligand 46," this guide will focus on a well-characterized VHL ligand, often referred to as VH032 or similar analogs, as a representative example. The core structure of these ligands is based on a hydroxyproline scaffold that mimics the binding motif of HIF-1α.
Quantitative Data for Representative VHL Ligands
The following table summarizes key quantitative data for some of the most widely used VHL ligands.
| Ligand | Binding Affinity (KD or IC50 to VHL) | Cellular Activity | Key Structural Features | Reference |
| VH032 | ~1.5 µM (IC50) | Induces HIF-1α stabilization in cells. | Core hydroxyproline scaffold. | Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders (PubMed Central) |
| VH298 | 52 nM (KD) | Potent inducer of HIF-1α stabilization. | Optimized side chains for improved binding and cell permeability. | Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein (PubMed Central) |
| GNE7599 | Picomolar range | Significantly improved oral bioavailability. | Conformationally constrained methylthiazole benzylamine (B48309) moiety. | Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability |
Signaling Pathways and Experimental Workflows
Signaling Pathway: VHL-mediated Protein Degradation
The following diagram illustrates the mechanism of action of a VHL-based PROTAC.
Caption: Mechanism of VHL-based PROTAC action.
Experimental Workflow: Characterizing a VHL-based PROTAC
The following diagram outlines a typical workflow for the synthesis and characterization of a VHL-based PROTAC.
Caption: VHL-based PROTAC development workflow.
Detailed Experimental Protocols
This section provides an overview of key experimental protocols used to characterize VHL-based PROTACs.
VHL Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of a ligand for the VHL E3 ligase complex.
Principle: This assay measures the change in polarization of a fluorescently labeled VHL ligand (tracer) upon binding to the VHL protein complex. Unlabeled test compounds compete with the tracer for binding, causing a decrease in fluorescence polarization.
Materials:
-
Recombinant VHL/Elongin B/Elongin C (VCB) complex.
-
Fluorescently labeled VHL tracer (e.g., FAM-labeled HIF-1α peptide).
-
Test compound (e.g., "Ligand 46" analog).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the VCB complex and the fluorescent tracer to each well at a fixed concentration.
-
Add the serially diluted test compound to the wells. Include controls with no compound (maximum polarization) and no VCB complex (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein induced by a PROTAC in cells.
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and blotting apparatus.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
Objective: To demonstrate that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme.
-
Recombinant E2 ubiquitin-conjugating enzyme.
-
Recombinant VCB complex.
-
Recombinant POI.
-
Ubiquitin.
-
ATP.
-
PROTAC of interest.
-
Ubiquitination reaction buffer.
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, VCB, POI, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at the desired concentration. Include a control reaction without the PROTAC.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the POI to detect the formation of higher molecular weight polyubiquitinated species.
Conclusion
VHL ligands are a cornerstone of PROTAC technology, enabling the targeted degradation of a wide array of disease-relevant proteins. While the term "this compound" is not a unique identifier, the numerous compounds designated as such in the literature underscore the extensive research and development in this field. By understanding the fundamental principles of VHL-based PROTACs, their mechanism of action, and the experimental methodologies for their characterization, researchers can continue to advance this powerful therapeutic modality. The data and protocols presented in this guide serve as a valuable resource for scientists and drug development professionals working to harness the potential of targeted protein degradation.
References
An In-depth Technical Guide on the Efficacy of a Representative E3 Ligase Ligand in a PROTAC Context
Disclaimer: Preliminary searches for a specific molecule denoted as "E3 ligase Ligand 46" did not yield a singular, publicly identifiable compound. The numeric designation "46" appears in the literature as a citation or compound number in various contexts. Therefore, this guide will focus on a well-characterized and widely used E3 ligase ligand, VH032 , a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, to provide a representative and technically detailed overview of its efficacy within a Proteolysis Targeting Chimera (PROTAC). For this purpose, we will examine the extensively studied PROTAC MZ1 , which incorporates VH032 to induce the degradation of the BRD4 protein.[1][2]
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.
Core Concept: PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a target protein of interest (POI).[1][3] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3]
The mechanism of action involves the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, tagging it for degradation by the 26S proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Quantitative Efficacy Data for MZ1 (VH032-based PROTAC)
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative metrics include:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable.
-
Kd: The dissociation constant, indicating the binding affinity of the PROTAC to its target protein and the E3 ligase.
The tables below summarize the efficacy data for the VHL-based PROTAC, MZ1, in degrading BRD4.
Table 1: Cellular Degradation Potency of MZ1
| Cell Line | Target Protein | DC50 (nM) | Dmax | Assay Method |
| HeLa | BRD4 | ~25 | >90% | Western Blot |
| H661 | BRD4 | 8 | Complete at 100 nM | Western Blot |
| H838 | BRD4 | 23 | Complete at 100 nM | Western Blot |
| MV4;11 (AML) | BRD4 | - | >90% at 50 nM | Western Blot |
| 22Rv1 (Prostate Cancer) | BRD4 | <1 (for ARV-771, a similar VHL-based PROTAC) | Not Reported | Various |
Data compiled from multiple sources.
Table 2: Binary and Ternary Complex Binding Affinities for MZ1
| Interacting Molecules | Kd (nM) | Experimental Method |
| MZ1 : BRD4 (BD2) | 15 | Isothermal Titration Calorimetry (ITC) |
| MZ1 : VCB Complex | 66 | Isothermal Titration Calorimetry (ITC) |
| VCB Complex : MZ1-BRD4 (BD2) | 4.4 | Isothermal Titration Calorimetry (ITC) |
*VCB Complex refers to the VHL-ElonginC-ElonginB complex. Data demonstrates positive cooperativity in the formation of the ternary complex.
Experimental Protocols
Accurate determination of PROTAC efficacy relies on robust and well-controlled experimental procedures. Below are detailed protocols for two standard methods used to quantify protein degradation.
Western Blotting for Protein Degradation
Western blotting is a widely used technique to quantify the relative amount of a target protein in cell lysates.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., MZ1) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and denature the samples in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or α-Tubulin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
HiBiT Assay for Quantitative Protein Degradation
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time or in an endpoint format. It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein.
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the target protein (e.g., BRD4) in a suitable cell line.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a multi-well plate. Treat the cells with a range of PROTAC concentrations.
-
Lysis and Detection (Endpoint Assay):
-
After the desired treatment duration, add a lytic reagent containing the LgBiT protein and a luciferase substrate.
-
Incubate to allow for cell lysis and the complementation of HiBiT and LgBiT.
-
Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged protein.
-
-
Data Analysis: Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.
Conclusion
The VHL ligand VH032, as exemplified in the PROTAC MZ1, is a potent recruiter of the VHL E3 ligase for targeted protein degradation. The efficacy of such PROTACs is demonstrated by low nanomolar DC50 values and high Dmax for target proteins like BRD4. The selectivity and potency of PROTACs are not solely dependent on binary binding affinities but are significantly influenced by the cooperativity and stability of the ternary complex. The experimental protocols outlined in this guide, particularly Western blotting and HiBiT assays, provide a robust framework for the quantitative assessment of PROTAC-mediated protein degradation, enabling the rigorous evaluation and optimization of this promising therapeutic modality.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Utilizing E3 Ligase Ligand 46
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This document provides detailed application notes and a generalized experimental protocol for the synthesis of a PROTAC targeting the chromatin remodeling proteins SMARCA2 and SMARCA4, utilizing E3 ligase Ligand 46 . This specific ligand engages the Von Hippel-Lindau (VHL) E3 ligase, a well-established and efficient ligase for targeted protein degradation. The resulting PROTAC, referred to as SMARCA2/4 degrader-36 , has demonstrated high potency and selectivity.
Principle of Action: VHL-Mediated Protein Degradation
The mechanism of action for a PROTAC utilizing a VHL ligand, such as this compound, involves the formation of a ternary complex between the target protein (SMARCA2/4), the PROTAC molecule, and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The following tables summarize the degradation potency and selectivity of SMARCA2/4 degrader-36 and related compounds as reported in the primary literature.
Table 1: Degradation Performance of VHL-based SMARCA2/4 PROTACs
| Compound | Target | DC50 (nM) | Dmax (%) | Selectivity (over SMARCA4) | Reference |
|---|---|---|---|---|---|
| Degrader 36 | SMARCA2 | 1 | 95 | >1000-fold | [1] |
| Degrader 35 | SMARCA2 | 0.1 | 92 | >1000-fold | [1] |
| SMD-3236 | SMARCA2 | 0.5 | 96 | >2000-fold |[1] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Comparative Degradation Data from Vendor
| Compound ID (Vendor) | Target | DC50 (nM) | Reference |
|---|---|---|---|
| PROTAC SMARCA2/4 degrader-36 (Compound 29) | SMARCA2 | 0.22 | [2] |
| | SMARCA4 | 0.85 |[2] |
Note: There may be discrepancies in compound numbering and experimental conditions between different sources.
Experimental Protocols
This section outlines a generalized, multi-step protocol for the synthesis of SMARCA2/4 degrader-36. This protocol is based on the synthetic schemes provided for analogous compounds in the cited literature and represents a typical workflow for PROTAC synthesis involving amide bond formation.
Materials and Reagents
-
SMARCA2/4 Bromodomain Ligand with a suitable linker attachment point (e.g., a terminal carboxylic acid or amine).
-
This compound (VHL Ligand with a compatible functional group).
-
Peptide coupling reagents (e.g., HATU, HOBt).
-
Organic base (e.g., DIPEA, Et3N).
-
Anhydrous solvents (e.g., DMF, DCM).
-
Reagents for deprotection steps if necessary (e.g., TFA for Boc deprotection).
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC).
Synthetic Workflow
The synthesis of a PROTAC like SMARCA2/4 degrader-36 typically involves the coupling of the target protein ligand to one end of a linker and the E3 ligase ligand to the other. The following diagram illustrates a generalized workflow.
Detailed Synthesis Protocol (Amide Coupling Example)
This protocol describes the final coupling step where a POI-linker intermediate with a terminal carboxylic acid is joined with this compound (assuming it has a free amine).
-
Preparation of Reaction Mixture:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the SMARCA2/4 ligand-linker conjugate (1.0 equivalent) in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1.2 equivalents) and an organic base like DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
To the activated SMARCA2/4 ligand-linker solution, add a solution of this compound (1.1 equivalents) in anhydrous DMF.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by LC-MS or TLC until the starting materials are consumed (typically 4-16 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine to remove unreacted starting materials and coupling reagents.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final PROTAC, SMARCA2/4 degrader-36.
-
-
Characterization:
-
Confirm the identity and purity of the final compound using LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.
-
Cellular Activity and Degradation Assays
To evaluate the biological activity of the synthesized PROTAC, the following in-cell assays are typically performed.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., a SMARCA4-mutant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of the synthesized PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.
-
SDS-PAGE and Immunoblotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane. Probe the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin), followed by incubation with the appropriate secondary antibodies.
-
Data Analysis: Visualize the protein bands using a suitable detection method and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
References
Application Notes and Protocols for Western Blot Analysis of SMARCA2/4 Degradation by Ligand 46-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells by hijacking the ubiquitin-proteasome system.[1][2][3] This document provides detailed application notes and protocols for the analysis of protein degradation induced by a specific PROTAC, SMARCA2/4 degrader-36, which incorporates E3 Ligase Ligand 46. This PROTAC is designed to target the chromatin remodeling enzymes SMARCA2 and SMARCA4 for degradation, offering a promising therapeutic strategy for cancers with mutations in the SWI/SNF complex.[4] Western blotting is a crucial technique for quantifying the extent of target protein degradation and evaluating the efficacy of such PROTACs.
Mechanism of Action: SMARCA2/4 Degrader-36
PROTAC SMARCA2/4 degrader-36 is a heterobifunctional molecule composed of three key components: a ligand that binds to the target proteins (SMARCA2 and SMARCA4), a linker, and an E3 ligase ligand (Ligand 46), which recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The PROTAC facilitates the formation of a ternary complex between the target protein (SMARCA2/4) and the VHL E3 ligase. This induced proximity leads to the polyubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of SMARCA2/4 has been shown to be a synthetic lethal strategy in cancers harboring SMARCA4 mutations and can lead to the downregulation of cell cycle and DNA replication pathways.
Quantitative Data Presentation
The efficacy of PROTAC SMARCA2/4 degrader-36 can be quantified by determining its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following table summarizes the degradation data for this PROTAC against its target proteins.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC SMARCA2/4 degrader-36 | SMARCA2 | Not Specified | 0.22 | >90% | [5] |
| PROTAC SMARCA2/4 degrader-36 | SMARCA4 | Not Specified | 0.85 | >90% | [5] |
Downstream Signaling Pathway
The degradation of SMARCA2, particularly in the context of SMARCA4-deficient cancers, has significant downstream effects on cellular processes. By disrupting the function of the SWI/SNF chromatin remodeling complex, SMARCA2 degradation can lead to the suppression of genes involved in cell cycle progression and DNA replication, ultimately inhibiting cancer cell proliferation.
References
- 1. SMARCA2/4 degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of E3 Ligase Ligand 46
Welcome to the technical support center for E3 ligase Ligand 46. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges that may be encountered during experiments. Poor solubility can hinder accurate experimental results and the development of potent therapeutics.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you effectively work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a molecule used for the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as SMARCA2/4 degrader-36.[3][4] PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[5] The solubility of this compound, and the resulting PROTAC, is critical for its biological activity, ensuring it remains in solution in cellular and biochemical assays to accurately determine its potency and efficacy. Poor solubility can lead to precipitation, resulting in underestimated potency and irreproducible data.
Q2: What are the common causes of poor solubility for this compound and related PROTACs?
A2: Like many thalidomide-based PROTAC components, this compound can exhibit poor aqueous solubility due to its molecular characteristics. PROTACs are often large, complex molecules with high molecular weights and significant lipophilicity, which places them in a chemical space associated with low solubility.
Q3: How can I assess the solubility of my this compound or the resulting PROTAC?
A3: You can perform either a kinetic or thermodynamic solubility assay. A kinetic solubility assay is a high-throughput method that measures how much compound stays in solution after rapid dilution from a DMSO stock into an aqueous buffer, which often reflects screening conditions. A thermodynamic solubility assay measures the equilibrium solubility and is more relevant for later-stage development.
Q4: Can modifying the chemical structure of the PROTAC improve solubility?
A4: Yes, chemical modification is a key strategy. This can involve optimizing the linker by incorporating polar or ionizable groups like piperazine (B1678402) or piperidine, which can significantly improve aqueous solubility. Additionally, strategic fluorination or designing the molecule to form intramolecular hydrogen bonds can also enhance solubility. For instance, in a similar SMARCA2 degrader, poor solubility was addressed by incorporating a polar morpholine (B109124) group.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound.
Issue 1: Difficulty dissolving the initial stock of this compound.
-
Question: I am having trouble preparing a stock solution of this compound in DMSO. What can I do?
-
Answer:
-
Try Alternative Solvents: While DMSO is a common choice, other organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) may offer better solubility for certain compounds.
-
Use Sonication: Applying ultrasonic energy through a bath or probe sonicator can help break down aggregates and facilitate dissolution.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can aid dissolution, but always check the compound's stability at elevated temperatures first.
-
Issue 2: Precipitation of the compound upon dilution into aqueous buffer.
-
Question: My compound, synthesized using this compound, precipitates out of solution when I dilute it from a DMSO stock into my aqueous assay buffer (e.g., PBS). How can I prevent this?
-
Answer:
-
pH Adjustment: If your final molecule has a basic pKa, lowering the pH of the aqueous buffer can increase its solubility. Test a range of pH values suitable for your experimental system.
-
Use of Co-solvents: For in vivo studies or certain in vitro assays, a vehicle containing co-solvents can be used. Common co-solvents include polyethylene (B3416737) glycol (PEG) 300/400 and propylene (B89431) glycol (PG).
-
Incorporate Solubility Enhancers:
-
Surfactants: Low concentrations of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can help maintain the compound in solution.
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes with your compound, increasing its aqueous solubility.
-
-
Issue 3: Inconsistent results in cell-based assays due to suspected poor solubility.
-
Question: I am observing high variability in my cell-based assay results. I suspect my compound's poor solubility is the cause. What should I do?
-
Answer:
-
Confirm Solubility Limit: First, determine the kinetic solubility of your compound in the specific cell culture medium you are using to understand its solubility limit under your experimental conditions.
-
Formulation Strategies: For highly challenging compounds, consider advanced formulation strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing your compound in a hydrophilic polymer matrix (e.g., PVP, HPMCAS) can improve its dissolution rate.
-
Nanoformulations: Encapsulating your compound into nanoparticles can enhance its solubilization.
-
-
Data Presentation
The following tables summarize common solvents and the quantitative impact of various solubilization methods on similar small molecules.
Table 1: Common Solvents and Formulation Excipients for Poorly Soluble Compounds
| Class | Agent | Properties & Use Cases |
| Organic Solvents | Dimethyl Sulfoxide (DMSO) | Universal solvent for high-concentration stocks. |
| N-Methyl-2-pyrrolidone (NMP) | Alternative to DMSO, may offer better solubility. | |
| Dimethylacetamide (DMA) | Similar properties to NMP. | |
| Co-solvents | Polyethylene Glycol (PEG 300/400) | Water-miscible, used in formulations to improve solubility. |
| Propylene Glycol (PG) | Similar to PEG, used as a co-solvent. | |
| Solubility Enhancers | Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms inclusion complexes to increase aqueous solubility. |
| Polysorbate 80 (Tween® 80) | Non-ionic surfactant to prevent precipitation in aqueous media. | |
| Pluronic® F-68 | Non-ionic surfactant that aids in maintaining solubility. |
Table 2: Examples of Solubility Enhancement for Poorly Soluble Kinase Inhibitors
| Kinase Inhibitor | Base Solubility (Aqueous) | Method | Carrier/Excipient | Resulting Solubility / Improvement |
| Alectinib | ~1 µg/mL | Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) | Significant increase (Ks = 1836 M⁻¹) |
| Pazopanib | 0.55 µg/mL at pH 6.5 | pH Adjustment (as HCl salt) | N/A | 682 µg/mL at pH 1.2 |
| Gefitinib | <25 µg/g in lipids | Lipophilic Salt Formation | Docusate | >100 mg/g in lipidic excipients (>4000x increase) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
Objective: To prepare a high-concentration stock solution of this compound or a derived PROTAC.
Materials:
-
This compound
-
High-purity, anhydrous DMSO (or NMP/DMA)
-
Vortex mixer
-
Sonicator (bath or probe)
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of the compound.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary, after confirming compound stability.
-
Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Cyclodextrin Complexation for Improved Aqueous Solubility
Objective: To prepare a more water-soluble formulation of a compound using hydroxypropyl-β-cyclodextrin (HPβCD).
Materials:
-
Compound of interest
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Aqueous buffer (e.g., PBS)
-
Mortar and pestle
-
Water/ethanol (50:50 v/v) solution
Procedure:
-
Determine Stoichiometry: Perform a phase solubility study by adding excess compound to aqueous solutions of increasing HPβCD concentrations (e.g., 0-20 mM). Shake at room temperature for 48 hours. Filter the samples and measure the concentration of the dissolved compound by HPLC or UV-Vis spectrophotometry to find the optimal compound-to-cyclodextrin molar ratio (often 1:1 or 1:2).
-
Preparation (Kneading Method): a. Weigh out the compound and HPβCD in the determined molar ratio. b. Place the mixture in a mortar. c. Add a small amount of the water/ethanol solution to form a paste. d. Knead the paste for 30-45 minutes. e. Dry the paste under vacuum to obtain a solid complex. This complex can then be dissolved in the desired aqueous buffer.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: PROTAC signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SMARCA2/4 degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Technical Support Center: Overcoming Off-Target Effects with E3 Ligase Ligand 46 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs utilizing the hypothetical E3 Ligase Ligand 46. Our goal is to help you identify and mitigate off-target effects to ensure the specificity and efficacy of your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects with this compound PROTACs?
Off-target effects with PROTACs can arise from several factors:
-
E3 Ligase Ligand Specificity: The E3 ligase ligand itself may have affinity for multiple E3 ligases, leading to the recruitment of unintended ligases and subsequent degradation of their native substrates.
-
Warhead Specificity: The ligand binding to the protein of interest (POI) may have affinity for other proteins with similar binding pockets, leading to their unintended degradation.[1]
-
Ternary Complex Formation: The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for degradation. Off-target proteins may form productive ternary complexes with the PROTAC and the E3 ligase.
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and can lead to off-target pharmacology.[1]
-
Downstream Signaling Pathways: Degradation of the intended target can perturb signaling pathways, leading to changes in the expression of other proteins that may be misinterpreted as direct off-target effects.[1]
Q2: How can I experimentally identify off-target effects of my Ligand 46 PROTAC?
A comprehensive approach is recommended to identify off-target effects:
-
Global Proteomics: Unbiased mass spectrometry-based proteomics is the gold standard for identifying off-target protein degradation.[1][2] This involves comparing the proteome of cells treated with your PROTAC to vehicle-treated controls.
-
Western Blotting: This technique can be used to validate potential off-targets identified through proteomics and to assess the degradation of known potential off-targets.[3]
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm direct binding of the PROTAC to potential off-target proteins in a cellular context.[4]
-
Transcriptomics (RNA-seq): This can help differentiate between protein degradation and transcriptional regulation as the cause of observed changes in protein levels.[1]
Q3: What are essential control experiments to include when investigating off-target effects?
To ensure the validity of your findings, the following controls are crucial:
-
Negative Control PROTAC: An inactive epimer of your PROTAC that does not bind to the E3 ligase is an essential control to distinguish between targeted degradation and other cellular effects.[1]
-
Warhead-Only Control: The ligand that binds to the POI, without the E3 ligase ligand and linker, helps to identify off-target effects mediated solely by the warhead.
-
E3 Ligase Ligand-Only Control: Ligand 46 alone can be used to assess any biological effects independent of POI degradation.
-
Proteasome Inhibitor: Treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of both the target and any direct off-targets, confirming that the degradation is proteasome-dependent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unintended degradation of multiple proteins observed in proteomics. | 1. Poor selectivity of the warhead. 2. Ligand 46 binds to multiple E3 ligases. 3. Formation of non-specific ternary complexes. | 1. Redesign the warhead for higher selectivity. 2. Profile the binding of Ligand 46 against a panel of E3 ligases. 3. Modify the linker length or composition to alter ternary complex geometry.[4] |
| Discrepancy between proteomics and Western blot data. | 1. Differences in the sensitivity of the assays. 2. Poor quality or non-specificity of the antibody used for Western blotting. | 1. Use quantitative proteomics data to guide antibody selection. 2. Validate the antibody for specificity using knockout/knockdown cell lines if available.[1] |
| Cell toxicity observed at concentrations required for degradation. | 1. Off-target degradation of an essential protein. 2. General cytotoxicity of the PROTAC molecule. | 1. Identify the off-target protein using proteomics and validate its role in cell viability. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration and use the PROTAC at a lower, non-toxic concentration if possible.[1] |
| "Hook effect" observed, leading to reduced degradation at high concentrations. | Formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) at high PROTAC concentrations.[1] | Titrate the PROTAC concentration carefully to identify the optimal concentration range for maximal degradation before the hook effect becomes prominent. |
| No degradation of the target protein. | 1. Poor cell permeability of the PROTAC. 2. Inability to form a stable ternary complex. 3. Target protein is not accessible to the ubiquitin-proteasome system. | 1. Assess cell permeability using assays like PAMPA.[5] 2. Confirm binary binding to both the POI and E3 ligase using biophysical assays (e.g., SPR, ITC). 3. Investigate the subcellular localization of the target protein and the E3 ligase. |
Quantitative Data Summary
The following tables provide hypothetical quantitative data for a Ligand 46 PROTAC (PROTAC-46-TargetX) designed to degrade TargetX.
Table 1: Degradation Potency and Efficacy
| Cell Line | TargetX DC50 (nM) | TargetX Dmax (%) |
| Cell Line A | 25 | 92 |
| Cell Line B | 58 | 85 |
| Cell Line C | 15 | 95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Off-Target Profiling by Global Proteomics (Top 5 Hits)
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| TargetX | -3.5 | <0.001 | No (On-Target) |
| Protein A | -2.8 | <0.01 | Yes |
| Protein B | -1.5 | 0.04 | Yes |
| Protein C | -0.5 | 0.25 | No |
| Protein D | 1.2 | 0.03 | No (Upregulated) |
A significant negative Log2 fold change with a low p-value indicates potential degradation.
Experimental Protocols
Global Proteomics for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a Ligand 46 PROTAC using quantitative mass spectrometry.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the Ligand 46 PROTAC at a concentration that gives maximal target degradation (e.g., 10x DC50).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
-
Incubate for a time point determined to be optimal for target degradation (e.g., 24 hours).
2. Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
3. Tandem Mass Tag (TMT) Labeling (Optional, for multiplexing):
-
Label peptide samples from different treatment conditions with TMT reagents according to the manufacturer's protocol.
-
Combine the labeled samples.
4. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
5. Data Analysis:
-
Process the raw MS data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.
Western Blot for Validation of Off-Targets
This protocol describes how to validate potential off-targets identified from proteomics.
1. Cell Treatment and Lysis:
-
Treat cells with a dose-response of the Ligand 46 PROTAC and controls as described above.
-
Lyse cells and quantify protein concentration.
2. SDS-PAGE and Protein Transfer:
-
Separate protein lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action for a Ligand 46 PROTAC.
Caption: Experimental workflow for off-target identification.
References
Validation & Comparative
A Head-to-Head Comparison of a Novel VHL Ligand and CRBN Ligands in PROTAC-mediated SMARCA2 Degradation
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical determinant in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of a novel von Hippel-Lindau (VHL) E3 ligase ligand, herein referred to as Ligand 46, utilized in the development of SMARCA2 degraders, against the widely used Cereblon (CRBN) ligands.
This comparison is supported by experimental data from recent publications, focusing on degradation efficiency, selectivity, and the underlying biological pathways.
Performance Overview: VHL Ligand 46 vs. CRBN Ligands
The development of PROTACs to degrade SMARCA2, a key component of the SWI/SNF chromatin remodeling complex and a synthetic lethal target in SMARCA4-deficient cancers, has seen the successful application of both VHL and CRBN recruiting ligands. While CRBN ligands, such as derivatives of thalidomide (B1683933) and pomalidomide, are praised for their favorable physicochemical properties like smaller molecular weight, they can be associated with off-target degradation of neosubstrates.[1] The novel VHL-recruiting Ligand 46 represents a significant advancement in developing highly potent and selective SMARCA2 degraders.
Quantitative Comparison of SMARCA2 Degraders
The following tables summarize the performance of PROTACs utilizing Ligand 46 (VHL-based) and various CRBN ligands for the degradation of SMARCA2. It is important to note that direct head-to-head comparisons are most informative when the target-binding moiety and linker are kept constant.
Table 1: Performance of VHL-based SMARCA2 PROTACs (Exemplified by A947)
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line | Key Findings | Citation |
| A947 | VHL Ligand | SMARCA2 | 39 pM | >95% | SW1573 | Exceptionally potent and selective degradation of SMARCA2 over SMARCA4. | [2][3] |
Table 2: Performance of CRBN-based SMARCA2 PROTACs (Exemplified by YD23)
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line | Key Findings | Citation |
| YD23 | Pomalidomide derivative | SMARCA2 | 64 nM | ~88% | H1792 | Potent and selective degradation of SMARCA2. | [4][5] |
Signaling Pathways
The efficacy of a PROTAC is intrinsically linked to the biology of the recruited E3 ligase. VHL and CRBN are substrate receptors for Cullin-RING E3 ubiquitin ligase (CRL) complexes, CRL2^VHL^ and CRL4^CRBN^ respectively.
VHL Signaling Pathway in PROTAC Action
The VHL protein is a key player in the cellular oxygen-sensing pathway. Under normoxic conditions, VHL recognizes and binds to hydroxylated proline residues on the alpha subunits of Hypoxia-Inducible Factors (HIFs), leading to their ubiquitination and proteasomal degradation. PROTACs containing VHL ligands mimic this interaction to bring the target protein into proximity with the CRL2^VHL^ complex for ubiquitination.
CRBN Signaling Pathway in PROTAC Action
CRBN, as part of the CRL4^CRBN^ complex, has a broader range of endogenous substrates. Ligands for CRBN, such as thalidomide and its analogs, modulate the substrate specificity of the complex, leading to the ubiquitination and degradation of specific proteins, including the transcription factors Ikaros and Aiolos. PROTACs leverage this by tethering a target-binding ligand to a CRBN ligand, thereby redirecting the E3 ligase activity towards the desired protein of interest.
Experimental Protocols
Accurate assessment of PROTAC performance relies on robust and well-controlled experiments. Below are detailed methodologies for key assays used to characterize and compare PROTACs.
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
Workflow:
Methodology:
-
Cell Seeding and Treatment: Plate cells (e.g., SW1573 for SMARCA2) at a suitable density to achieve 70-80% confluency. After overnight adherence, treat the cells with a dose-response of the PROTAC (e.g., 0.1 pM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli buffer. Denature the samples by boiling and load equal amounts of protein onto an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-GAPDH or anti-HDAC1). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Ternary Complex Formation Assay (e.g., HTRF)
This assay quantifies the formation of the Target-PROTAC-E3 ligase ternary complex, which is a prerequisite for ubiquitination.
Methodology:
-
Reagent Preparation: Prepare assay buffer and solutions of the purified target protein (e.g., biotinylated SMARCA2), the E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and the detection reagents (e.g., europium-labeled anti-tag antibody and streptavidin-XL665).
-
PROTAC Titration: In a microplate, add a serial dilution of the PROTAC.
-
Incubation: Add the purified proteins and detection reagents to the wells and incubate to allow for complex formation and binding of the detection reagents.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot it against the PROTAC concentration to determine the potency of ternary complex formation.
Conclusion
Both the novel VHL Ligand 46 and established CRBN ligands have demonstrated high efficacy in mediating the degradation of SMARCA2. The VHL-based PROTAC, A947, exhibits exceptionally high potency in the picomolar range, suggesting that for this particular target, a VHL-recruiting strategy can yield superior degradation efficiency. However, the choice between VHL and CRBN ligands is multifaceted and depends on factors such as the specific target protein, desired tissue distribution, and potential for off-target effects. CRBN ligands generally offer advantages in terms of smaller size and better drug-like properties, which can be beneficial for oral bioavailability. The development of highly potent and selective VHL-based degraders like those utilizing Ligand 46 underscores the importance of continued exploration of diverse E3 ligase recruiters to expand the therapeutic potential of targeted protein degradation.
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of SMARCA2/4 Degradation by PROTACs
This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of the chromatin remodeling proteins SMARCA2 and SMARCA4. Due to the lack of public data on a specific "Ligand 46-PROTAC," this document will focus on two well-characterized SMARCA2/4-targeting PROTACs, A947 and ACBI1 , as exemplary molecules for comparison. This guide is intended for researchers, scientists, and drug development professionals interested in the targeted degradation of these key epigenetic regulators.
The SWI/SNF chromatin remodeling complex, which includes the ATPase subunits SMARCA2 and SMARCA4, plays a critical role in regulating gene expression.[1] In certain cancers, mutations leading to the loss of SMARCA4 function create a dependency on its paralog, SMARCA2, for survival. This synthetic lethal relationship presents a therapeutic opportunity for selective SMARCA2 degradation.[2][3] PROTACs, which are heterobifunctional molecules, offer a novel approach by hijacking the cell's ubiquitin-proteasome system to induce the degradation of target proteins.[4][5]
Mechanism of Action: PROTAC-mediated Degradation
A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. This architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
References
- 1. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
Assessing the Selectivity of Novel E3 Ligase-Recruiting PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation is rapidly evolving, with the exploration of novel E3 ubiquitin ligases offering the potential for enhanced selectivity and new therapeutic opportunities. This guide provides a comparative analysis of PROTACs utilizing a novel E3 ligase ligand, here exemplified by a hypothetical "Ligand 46" targeting the E3 ligase RNF4, against well-established CRBN- and VHL-recruiting PROTACs. We present supporting experimental data from key assays used to determine selectivity and provide detailed protocols to aid in the design and evaluation of next-generation protein degraders.
Introduction to PROTAC Selectivity
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2] The selectivity of a PROTAC is a critical determinant of its therapeutic window and is influenced by several factors, including the binding affinity of the ligands for their respective proteins and the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4] Assessing selectivity involves quantifying both on-target degradation and off-target effects across the proteome.[5]
Comparative Analysis of PROTAC Selectivity
To illustrate the assessment of selectivity, we compare a hypothetical RNF4-recruiting PROTAC (PROTAC-46) with analogous PROTACs that recruit the more commonly used E3 ligases, CRBN (PROTAC-CRBN) and VHL (PROTAC-VHL).
Table 1: Quantitative Proteomics Analysis of PROTAC Selectivity
This table summarizes data from a hypothetical Tandem Mass Tag (TMT)-based quantitative proteomics experiment designed to compare the global protein abundance changes upon treatment with the different PROTACs.
| Protein | PROTAC-46 (RNF4) | PROTAC-CRBN | PROTAC-VHL | Function |
| On-Target | ||||
| Target Protein X | ↓↓↓↓ (-85%) | ↓↓↓↓ (-90%) | ↓↓↓ (-75%) | Disease-related |
| Off-Targets | ||||
| Protein A | ↓ (-15%) | ↓↓↓ (-60%) | ↔ (0%) | Kinase |
| Protein B | ↔ (+5%) | ↓↓ (-40%) | ↔ (-5%) | Transcription Factor |
| Protein C | ↔ (-10%) | ↔ (-5%) | ↓ (-20%) | Structural Protein |
| RNF4 | ↔ (-5%) | ↔ (0%) | ↔ (0%) | E3 Ligase |
| CRBN | ↔ (0%) | ↓ (-15%) | ↔ (0%) | E3 Ligase |
| VHL | ↔ (0%) | ↔ (0%) | ↓ (-10%) | E3 Ligase |
Arrow notation: ↓↓↓↓ >80% degradation; ↓↓↓ 60-80%; ↓↓ 40-60%; ↓ 10-40%; ↔ <10% change.
Table 2: In-Cell Target Engagement and Binding Affinity
This table presents data from in-cell target engagement assays (e.g., NanoBRET) and biophysical binding assays (e.g., Isothermal Titration Calorimetry) for the individual ligands and the full PROTACs.
| Molecule | Assay Type | Target | IC50 / KD (nM) |
| PROTAC-46 | NanoBRET | Target Protein X | 50 |
| NanoBRET | RNF4 | 150 | |
| ITC | Target Protein X | 80 | |
| ITC | RNF4 | 200 | |
| PROTAC-CRBN | NanoBRET | Target Protein X | 30 |
| NanoBRET | CRBN | 25 | |
| ITC | Target Protein X | 75 | |
| ITC | CRBN | 40 | |
| PROTAC-VHL | NanoBRET | Target Protein X | 100 |
| NanoBRET | VHL | 80 | |
| ITC | Target Protein X | 90 | |
| ITC | VHL | 120 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Quantitative Proteomics for PROTAC Selectivity
Objective: To quantify the abundance of thousands of proteins in cells treated with PROTACs to identify on-target and off-target degradation events.[5]
Methodology: TMT-based Quantitative Mass Spectrometry
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and treat with the respective PROTACs (e.g., 1 µM final concentration) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors. Extract total protein and determine the concentration using a BCA assay.
-
Protein Digestion: Reduce the protein disulfide bonds with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and digest into peptides overnight using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from each treatment condition with a different TMT isobaric tag according to the manufacturer's instructions.
-
Sample Pooling and Fractionation: Combine the TMT-labeled samples and fractionate the pooled peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the fractionated peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins. Normalize the data and calculate the relative abundance of proteins in the PROTAC-treated samples compared to the vehicle control.
In-Cell Target Engagement Assay
Objective: To measure the binding of a PROTAC to its target protein and the E3 ligase within a cellular context.[6][7][8]
Methodology: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Create stable cell lines expressing the target protein or E3 ligase fused to a NanoLuc® luciferase enzyme.
-
Assay Setup: Seed the cells in a 96-well plate.
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the NanoLuc®-fused protein of interest. In parallel wells, add increasing concentrations of the PROTAC.
-
Bioluminescence Resonance Energy Transfer (BRET) Measurement: Incubate the plate and measure the BRET signal. The PROTAC will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between a PROTAC (or its constituent ligands) and a purified protein.[9][10][11][12]
Methodology:
-
Sample Preparation: Purify the target protein and the E3 ligase. Prepare solutions of the proteins and the PROTACs in the same buffer to minimize buffer mismatch effects.
-
ITC Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.
-
Loading the Cell and Syringe: Load the protein solution into the sample cell and the PROTAC solution into the titration syringe.
-
Titration: Perform a series of small injections of the PROTAC solution into the protein solution. With each injection, the heat released or absorbed due to binding is measured.
-
Data Analysis: Integrate the heat flow peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
Caption: The mechanism of action for a PROTAC, leading to the ubiquitination and subsequent proteasomal degradation of a target protein.
Quantitative Proteomics Workflow
Caption: A typical experimental workflow for quantitative proteomics using Tandem Mass Tags (TMT).
NanoBRET Target Engagement Workflow
Caption: The experimental workflow for an in-cell NanoBRET target engagement assay.
Conclusion
The assessment of PROTAC selectivity is a multifaceted process that requires the integration of data from various experimental approaches. While proteomics provides a global view of a PROTAC's specificity, in-cell target engagement assays and biophysical binding studies offer crucial insights into the molecular interactions that govern degradation efficacy and selectivity. The exploration of novel E3 ligases, such as RNF4, holds promise for developing more selective and potent protein degraders. The methodologies and comparative data presented in this guide provide a framework for the rigorous evaluation of next-generation PROTACs, ultimately accelerating the development of novel therapeutics.
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 6. youtube.com [youtube.com]
- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 12. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of E3 Ligase Ligand 46: A Guide to Safe Laboratory Practices
Essential Safety and Logistical Information for the Proper Disposal of E3 Ligase Ligand 46
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like this compound are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing safety, environmental responsibility, and adherence to institutional protocols.
Immediate Safety Considerations
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (CAS No. 3033591-48-6), a cautious approach to its handling and disposal is mandatory. All laboratory personnel must treat this compound as potentially hazardous. The following personal protective equipment (PPE) should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic procedure that prioritizes safety and regulatory compliance.
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal guidelines. Your Environmental Health and Safety (EHS) department is the primary resource for guidance.
-
Waste Stream Determination:
-
Assume Hazardous: In the absence of a specific SDS, this compound waste should be treated as hazardous chemical waste.
-
Do Not Dispose Down the Drain: Unless explicitly permitted by your EHS department for non-hazardous materials, do not dispose of this compound in the sanitary sewer.
-
Do Not Dispose in Regular Trash: Solid forms of this compound or contaminated materials should not be placed in the regular trash.
-
-
Waste Collection and Storage:
-
Designated Waste Container: Collect all waste containing this compound (including pure compound, solutions, and contaminated materials like pipette tips and wipes) in a designated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste container.
General Guidelines for Non-Hazardous Laboratory Waste
While this compound must currently be treated as hazardous, the following table provides general guidelines for the disposal of chemicals that have been definitively identified as non-hazardous. These figures can serve as a reference for understanding typical institutional limits for non-hazardous waste disposal.
| Waste Type | Disposal Method | Typical Volume/Quantity Limit (per discharge) |
| Non-Hazardous Liquids | Sanitary Sewer | Up to 5 gallons |
| Non-Hazardous Solids | Regular Trash | Up to 1 kilogram |
Note: These are general limits and may vary by institution. Always confirm with your local EHS guidelines.
Experimental Protocol for Waste Neutralization
Without a specific SDS detailing the chemical reactivity of this compound, it is not possible to provide a validated experimental protocol for its neutralization or deactivation. Attempting to neutralize an unknown substance can be dangerous and is strongly discouraged.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these precautionary procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always prioritize obtaining the specific Safety Data Sheet for any chemical before use and disposal.
Essential Safety and Handling Protocols for E3 Ligase Ligand 46
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical entities like E3 ligase Ligand 46. This document provides crucial safety and logistical information, including operational and disposal procedures, to foster a secure research environment.
Chemical and Physical Properties
A clear understanding of the compound's properties is the first step in safe handling.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₂H₂₈N₆O₃S |
| Molecular Weight | 456.56 g/mol |
| CAS Number | 3033591-48-6 |
| Primary Use | Ligand for E3 ligase, used in the synthesis of PROTACs.[1][2] |
| Appearance | Typically a solid powder (form may vary by supplier) |
| Solubility | Soluble in DMSO and other organic solvents (verify with supplier) |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with the same precautions as other potentially hazardous research compounds. The primary routes of exposure are inhalation, skin contact, and eye contact.[3]
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile or neoprene gloves meeting ASTM D6978 standard.[4][5] Change gloves every 30 minutes or immediately if contaminated. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Gown | Disposable, polyethylene-coated polypropylene (B1209903) gown with long sleeves, a closed back, and elastic or knit cuffs. | Protects the body from spills and contamination. |
| Eye and Face Protection | Safety goggles and a face shield, or a full face-piece respirator. Standard safety glasses are insufficient. | Protects against splashes, aerosols, and airborne particles from entering the eyes and mucous membranes. |
| Respiratory Protection | An N95 or higher-rated respirator, especially when handling the powder form outside of a containment hood. Fit-testing is required. | Minimizes the risk of inhaling fine particles of the compound. |
| Head and Shoe Covers | Disposable bouffant cap and two pairs of skid-resistant shoe covers. | Prevents contamination of hair and personal footwear, and reduces the spread of the compound. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and ensure experimental integrity.
Experimental Workflow for Handling this compound
Caption: A diagram illustrating the standard workflow for safely handling this compound, from preparation to disposal.
Detailed Protocol:
-
Pre-Experiment Preparation:
-
Thoroughly review this safety information and any available supplier documentation.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, preferably a chemical fume hood or a ventilated enclosure, by ensuring it is clean and uncluttered.
-
Have a chemical spill kit readily accessible.
-
-
Donning PPE:
-
Put on inner gloves.
-
Don the disposable gown, ensuring complete back closure.
-
Put on shoe covers.
-
Don a hair/head cover.
-
Put on the N95 respirator and ensure a proper seal.
-
Wear safety goggles and a face shield.
-
Put on the outer pair of gloves, ensuring they overlap the cuffs of the gown.
-
-
Handling the Compound:
-
Weighing: Conduct all weighing of the solid compound within a chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Keep containers closed when not in use.
-
-
Experimental Procedures:
-
Perform all experimental steps involving the compound or its solutions within a designated and clearly labeled area.
-
Avoid creating aerosols.
-
If working outside of a fume hood, ensure adequate ventilation and wear appropriate respiratory protection.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a chemically resistant bag. |
| Contaminated PPE (gloves, gown, etc.) | Carefully remove and place in a designated hazardous waste container immediately after use. |
| Liquid Waste (solutions containing the ligand) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
Decontamination:
-
All surfaces and equipment that may have come into contact with the compound should be decontaminated. Use a suitable cleaning agent as recommended by your institution's safety office.
-
Wash hands thoroughly with soap and water after removing gloves.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
